Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester
Description
Historical Context and Discovery
The chemical compound dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester was first documented in chemical databases on November 30, 2012, with its most recent structural and property modifications recorded on May 24, 2025. The compound emerged during the expansion of research into specialized ester compounds designed for thermochromic applications. The development of this particular ester can be traced to the growing demand for temperature-sensitive materials in various industrial applications, particularly in the field of reversible thermochromic systems.
The synthesis methodology for this compound was documented in patent literature, specifically relating to thermochromic makeup and tattooing microcapsules, where the compound serves as a crucial component in temperature-responsive formulations. This historical context places the compound within the broader development of smart materials and responsive chemical systems that emerged prominently in the early 21st century. The compound represents an evolution in ester chemistry, combining traditional fatty acid derivatives with aromatic ether functionalities to create materials with enhanced performance characteristics.
Research into similar benzyloxyphenylethyl ester compounds has been ongoing since the early 2000s, with particular focus on their applications in thermochromic systems and their ability to control temperature-dependent phase transitions. The specific compound under discussion represents a refinement of earlier formulations, optimized for improved performance in reversible thermochromic applications.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The compound is classified as an ester derivative of dodecanoic acid, commonly known as lauric acid, which has been modified through esterification with a substituted phenylethyl alcohol. The phenylmethoxy substituent represents a benzyl ether functional group attached to the phenyl ring, creating a complex aromatic system.
From a chemical classification perspective, this compound belongs to the category of aromatic esters, specifically those containing both aliphatic fatty acid chains and substituted aromatic systems. The compound can be further classified as a medium-chain fatty acid ester, given the twelve-carbon chain length of the dodecanoic acid component. The presence of the benzyloxy group places it within the subcategory of ether-substituted aromatic esters.
The structural complexity of this compound requires consideration of multiple classification systems. In terms of functional group hierarchy, the ester functionality takes precedence, followed by the aromatic ether and the long-chain alkyl components. This hierarchical classification system helps in understanding the compound's chemical behavior and potential reactivity patterns.
Registry Parameters and Identification
The compound maintains several critical registry parameters across international chemical databases. The Chemical Abstracts Service has assigned the identifier 794564-07-1 to this compound. The PubChem database provides comprehensive structural and property information under the Compound Identifier 66831373. The molecular formula is definitively established as C₂₇H₃₈O₃, with a calculated molecular weight of 410.6 grams per mole.
The International Chemical Identifier provides a standardized representation of the compound's structure, enabling consistent identification across different chemical databases and software systems. The exact molecular mass has been calculated as 410.28209507 grams per mole, providing precise data for analytical and spectroscopic applications.
Additional registry parameters include the compound's topological polar surface area of 35.5 square angstroms and a calculated logarithm of the partition coefficient of 8.7, indicating high lipophilicity. The compound contains 30 heavy atoms and exhibits 17 rotatable bonds, reflecting its structural flexibility.
Synonyms and Alternative Naming Conventions
The compound is recognized under multiple synonymous names across different chemical databases and commercial suppliers. The most commonly used alternative names include 4-(Benzyloxy)phenethyl dodecanoate, 2-(4-Benzyloxyphenyl)ethyl dodecanoate, and 4-Benzyloxyphenylethyl laurate. These variations reflect different approaches to systematic naming while maintaining chemical accuracy.
Commercial nomenclature often employs the designation "Sensitizer TPS-04" when the compound is marketed for thermochromic applications. This commercial naming convention reflects the compound's primary application as a temperature-sensitive component in reversible thermochromic systems. The designation "TPS" likely refers to "Thermochromic Pigment Solvent," indicating its role in these specialized applications.
Regional variations in naming conventions also exist, with some suppliers using simplified names such as "4-Benzyloxyphenylethyl laurate" to emphasize the lauric acid derivative nature of the compound. The International Organization for Standardization designation includes "ISO 9001:2015 REACH" compliance indicators when marketed in European markets.
Current Research Landscape and Significance
Contemporary research involving this compound centers primarily on its applications in thermochromic systems and advanced material science. The compound has gained significant attention as a solvent component in reversible thermochromic inks, where it plays a crucial role in controlling temperature-dependent color changes. Research has demonstrated its effectiveness in maintaining stable color transitions at temperatures compatible with cosmetic and dermatological applications.
Recent patent literature describes the compound's incorporation into microcapsule formulations for thermochromic makeup and tattooing applications, where it serves as a reaction medium component. These applications require precise temperature control for color transitions, typically featuring discoloration temperatures around 52 degrees Celsius and recoloration temperatures near 15 degrees Celsius. The compound's molecular structure provides the necessary thermal stability and solubility characteristics for these demanding applications.
Current industrial applications extend beyond cosmetics to include specialized printing inks and temperature-sensitive materials for various commercial purposes. The compound's unique combination of aliphatic and aromatic structural elements provides optimal solubility characteristics for thermochromic dye systems. Research indicates that the twelve-carbon fatty acid chain provides appropriate viscosity and thermal properties, while the benzyloxyphenyl group enhances solubility for aromatic dye components.
Manufacturing research has focused on optimizing synthesis procedures to achieve high purity levels, typically exceeding 99% for commercial applications. Preparation methods involve esterification reactions between 4-benzyloxyphenylethyl alcohol and dodecanoic acid under controlled conditions using para-toluenesulfonic acid catalysis. These synthetic approaches have been refined to minimize side reactions and maximize yield efficiency.
The compound's significance extends to its role as a model system for understanding structure-property relationships in thermochromic materials. Research has investigated how modifications to the fatty acid chain length and aromatic substituents affect thermal transition properties and solubility characteristics. Comparative studies with related compounds, such as the decanoic acid analog with Chemical Abstracts Service number 848484-93-5, provide insights into how molecular structure influences thermochromic performance.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)ethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-2-3-4-5-6-7-8-9-13-16-27(28)29-22-21-24-17-19-26(20-18-24)30-23-25-14-11-10-12-15-25/h10-12,14-15,17-20H,2-9,13,16,21-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEDVLWCKWUFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735853 | |
| Record name | 2-[4-(Benzyloxy)phenyl]ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794564-07-1 | |
| Record name | 2-[4-(Benzyloxy)phenyl]ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester typically follows the classical esterification approach:
Esterification Reaction: Condensation of dodecanoic acid with 2-[4-(phenylmethoxy)phenyl]ethanol under acidic or catalyzed conditions to form the ester bond.
Catalysts and Conditions: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or use of coupling agents like N,N'-carbonyldiimidazole (CDI) or alkyl chloroformates can be employed to enhance reaction efficiency.
Solvents: Aprotic polar solvents like tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF) are preferred to maintain inert reaction conditions.
Temperature: Reactions are generally carried out at moderate temperatures (0–100°C) to optimize yield and minimize side reactions.
Detailed Preparation Methodology
Preparation of the Alcohol Intermediate
The key alcohol intermediate, 2-[4-(phenylmethoxy)phenyl]ethanol, can be synthesized by:
Protection of Hydroxy Groups: The phenolic hydroxyl group is protected by benzylation, introducing the phenylmethoxy (benzyloxy) moiety.
Reduction or Substitution: Starting from 4-hydroxyphenethyl derivatives, benzyl protection is achieved using benzyl chloride or benzyl bromide under basic conditions.
Catalytic Hydrogenation: Removal of protecting groups or further functionalization can be performed by catalytic hydrogenation using palladium catalysts in methanol or acetic acid.
Esterification of Dodecanoic Acid with the Alcohol
Direct Esterification: Dodecanoic acid is reacted with the prepared alcohol in the presence of acid catalysts. The water formed during the reaction is removed to drive the equilibrium toward ester formation.
Use of Acid Chlorides: Alternatively, dodecanoyl chloride (acid chloride derivative of dodecanoic acid) can be reacted with the alcohol to form the ester more efficiently.
Coupling Agents: Employing coupling agents like N,N'-carbonyldiimidazole facilitates ester bond formation under mild conditions, reducing side products.
Reaction Monitoring: The reaction progress is monitored by chromatographic techniques (e.g., TLC, HPLC) and confirmed by spectroscopic methods (NMR, IR).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, CDI | Catalyst choice affects reaction rate and yield |
| Solvent | Tetrahydrofuran (THF), diethyl ether, DMF | Aprotic solvents preferred |
| Temperature | 0–100 °C | Moderate temperatures prevent decomposition |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.2 | Slight excess of alcohol can drive reaction |
| Reaction Time | Several hours (4–24 h) | Depends on catalyst and temperature |
| Water Removal | Continuous removal using Dean-Stark apparatus | Drives esterification equilibrium forward |
Purification and Characterization
Purification: The crude ester is purified by extraction, washing, and recrystallization or column chromatography.
Characterization: Confirmed by NMR spectroscopy (proton and carbon), IR spectroscopy (ester carbonyl stretch ~1735 cm^-1), and mass spectrometry.
Research Findings and Notes
The esterification reaction is well-established and can be adapted from general organic synthesis protocols for ester formation.
Protection and deprotection strategies for phenolic hydroxyl groups are crucial to obtaining the desired phenylmethoxy substitution without side reactions.
Use of acid chlorides or coupling agents improves yield and reduces reaction time compared to direct acid-alcohol condensation.
Catalytic hydrogenation is a reliable method for removal of benzyl protecting groups if needed during synthesis.
The compound’s safety profile includes hazard statements (H315, H319, H335) indicating irritation risks, requiring appropriate precautionary measures during preparation.
Summary Table of Preparation Methods
| Step | Method/Technique | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| Alcohol Intermediate Synthesis | Benzylation of 4-hydroxyphenethyl alcohol | Benzyl chloride, base (e.g., K2CO3) | Room temperature to reflux | Formation of 2-[4-(phenylmethoxy)phenyl]ethanol |
| Esterification | Direct acid-catalyzed esterification | Dodecanoic acid, H2SO4 or p-TsOH | 60–100 °C, Dean-Stark apparatus | Formation of ester; water removal critical |
| Alternative Esterification | Acid chloride method | Dodecanoyl chloride, base (e.g., pyridine) | 0–50 °C | Higher yield, shorter reaction time |
| Coupling Agent Method | CDI-mediated esterification | N,N'-carbonyldiimidazole, base | Room temperature to 50 °C | Mild conditions, reduced side reactions |
| Deprotection (if needed) | Catalytic hydrogenation | Pd/C catalyst, H2 gas | Room temperature, methanol | Removal of benzyl protecting groups |
Chemical Reactions Analysis
Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of the ester group would produce an alcohol .
Scientific Research Applications
Chemistry
Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating more complex organic molecules.
Example Reactions :
- Oxidation : The benzyloxy group can be oxidized to yield benzoic acid derivatives.
- Reduction : The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
These reactions demonstrate the compound's versatility in synthetic chemistry .
Biology
In biological research, this compound is utilized to study lipid metabolism and enzyme interactions due to its ester linkage and long alkyl chain. It can serve as a model compound for investigating the hydrolysis of esters in biological systems, particularly focusing on the role of esterases in metabolic pathways.
Case Study : Research has shown that the hydrolysis of dodecanoic acid esters can significantly influence lipid signaling pathways, which are critical in cellular functions such as inflammation and energy metabolism.
Medicine
The compound has potential pharmaceutical applications as a precursor for drug development. Its structural features allow it to be studied for its interactions with biological targets.
Potential Applications :
- Drug Development : Investigating its role as a prodrug or a model for studying ester hydrolysis.
- Pharmacokinetics : Understanding how modifications of the ester affect bioavailability and metabolic stability.
Research indicates that derivatives of dodecanoic acid can exhibit enhanced pharmacological effects when optimized for specific biological targets .
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals such as surfactants and lubricants due to its amphiphilic nature.
Applications Include :
- Surfactants : Enhancing wetting properties in formulations.
- Lubricants : Providing improved lubrication characteristics in mechanical applications.
The compound's compatibility with other materials makes it suitable for various commercial formulations .
Mechanism of Action
The mechanism of action of Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester involves its interaction with specific molecular targets and pathways. The ester linkage can be hydrolyzed by esterases, leading to the release of dodecanoic acid and 2-[4-(benzyloxy)phenyl]ethanol. These hydrolysis products can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction .
Comparison with Similar Compounds
Decanoic Acid, 2-[4-(Phenylmethoxy)phenyl]ethyl Ester
- Molecular Formula: C23H30O3 (vs. C25H34O3 for the dodecanoic variant).
- Key Difference: Shorter 10-carbon acyl chain (decanoic acid) compared to the 12-carbon dodecanoic chain.
- Applications : Used as a flavoring agent in food and as a solvent in industrial processes . The shorter chain may reduce thermal stability, limiting its utility in high-temperature applications like thermochromic inks.
Functional Analogues: Substituent Variations
Dodecanoic Acid Ethyl Ester
- Structure: Ethyl ester of dodecanoic acid (C14H28O2).
- Key Difference : Lacks the aromatic 4-(phenylmethoxy)phenyl group.
- Impact : Simpler structure results in higher volatility and weaker intermolecular interactions.
- Applications : Imparts red date-like aroma in jujube brandy, highlighting the role of substituents in flavor profiles .
3,4-Dihydroxy-benzoic Acid Ethyl Ester
- Structure : Ethyl ester of 3,4-dihydroxybenzoic acid (C9H10O4).
- Key Difference : Contains a dihydroxybenzoate group instead of a phenylmethoxy-substituted phenyl.
- Impact : Polar hydroxyl groups enhance solubility in aqueous systems and bioactivity.
- Applications: Isolated from medicinal plants (e.g., Cynomorium songaricum), this compound exhibits antioxidant and antimicrobial properties .
Industrial and Specialty Chemical Analogues
PC[70]BM (Phenyl C71-Butyric Acid Methyl Ester)
- Structure : Fullerene derivative with a phenylbutyric acid methyl ester group.
- Key Difference : Fullerene core and butyric acid chain vs. lauric acid chain in the target compound.
- Impact : The aromatic ester group in PC[70]BM facilitates electron-accepting properties in organic solar cells , achieving 3.42% energy conversion efficiency . This contrasts with the thermoresponsive behavior of the target compound.
Dodecanoic Acid, 2-(2-Ethoxyethoxy)ethyl Ester
- Structure: Ethoxyethoxy-substituted dodecanoic acid ester (CAS: 67465-30-9).
- Key Difference : Ether-based substituent instead of aromatic phenylmethoxy.
- Impact : Enhanced water solubility due to the ethoxyethoxy group, suitable for emulsifiers or surfactants .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Physicochemical Properties
| Property | This compound | Decanoic Acid Analog | Dodecanoic Acid Ethyl Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | 382.54 | 354.49 | 228.37 |
| Boiling Point (°C) | >300 (estimated) | ~280–300 | 269–271 |
| Solubility | Insoluble in water; soluble in organic solvents | Similar | Low water solubility |
| Thermal Stability | High (thermochromic applications) | Moderate | Low |
Research Findings and Implications
- Thermochromic Performance : The aromatic 4-(phenylmethoxy)phenyl group stabilizes the compound’s molecular conformation, enabling reversible color changes in inks .
- Biological Relevance: Unlike simpler esters (e.g., dodecanoic acid ethyl ester), the bulky substituent in the target compound may limit bioactivity but enhance compatibility with hydrophobic matrices .
- Industrial Versatility: The decanoic acid analog’s use in flavoring underscores how chain length tailors volatility and sensory impact, while the target compound’s structure suits high-tech applications .
Biological Activity
Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester, also known as 2-(4-phenylmethoxyphenyl)ethyl dodecanoate, is an ester compound with the molecular formula and a molecular weight of approximately 410.59 g/mol. This compound has garnered attention in recent studies for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Anticancer Properties
Recent research has highlighted the anticancer potential of various fatty acid derivatives, including esters similar to dodecanoic acid derivatives. For instance, studies involving compounds extracted from plants have shown significant cytotoxic effects against human cancer cell lines. Although specific data on this compound is limited, the structure suggests potential activity due to its fatty acid backbone and aromatic substituents.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Hexadecanoic acid ethyl ester | MCF-7 | 25 | |
| 5-Oxo-19 propyl-docosanoic acid methyl ester | MCF-7 | Not reported | |
| Dodecanoic acid derivatives | Various | Variable |
The biological activity of dodecanoic acid derivatives may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Soluble Epoxide Hydrolase Inhibition : Some studies indicate that fatty acid derivatives can act as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), compounds known for their anti-inflammatory properties .
Study on Related Fatty Acid Esters
A study conducted on various fatty acid esters demonstrated their cytotoxic effects against the MCF-7 breast cancer cell line. The results indicated that these compounds could significantly reduce cell viability, suggesting a potential pathway for therapeutic development .
In another investigation focusing on the pharmacokinetics and metabolic stability of related compounds, it was found that structural modifications could enhance bioavailability and efficacy in vivo, indicating that similar modifications to dodecanoic acid esters could yield beneficial effects .
Q & A
Basic: How can researchers identify and quantify dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester in complex matrices?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) coupled with gas chromatography-olfactometry (GC-O) is the gold standard for identification and quantification. For GC-MS, use a polar capillary column (e.g., DB-WAX) with a temperature gradient of 40°C (2 min hold) to 240°C at 4°C/min. Electron ionization (EI) at 70 eV enables spectral matching against libraries like NIST . GC-O analysis, as applied in jujube brandy studies, helps correlate sensory attributes (e.g., "red dates" aroma) with specific ester peaks . Quantification requires internal standards (e.g., deuterated analogs) to account for matrix effects.
Key Data:
- Odor Activity Values (OAVs) >1 indicate significant flavor contributions (e.g., dodecanoic acid ethyl ester in jujube brandy had OAVs >1, linked to red date aroma) .
- Retention indices and mass spectra (NIST MS number: 229100) provide reference benchmarks .
Basic: What synthetic routes are available for preparing this ester?
Methodological Answer:
A two-step synthesis is typical:
Esterification: React dodecanoic acid with 2-[4-(phenylmethoxy)phenyl]ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in refluxing toluene. Monitor via thin-layer chromatography (TLC) for completion .
Purification: Use silica gel column chromatography with hexane:ethyl acetate (9:1) to isolate the product. Confirm purity via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) .
Critical Parameters:
- Reaction temperature (80–110°C) and molar ratio (acid:alcohol = 1:1.2) optimize yield.
- Avoid over-acidification to prevent side reactions (e.g., ether cleavage) .
Basic: Where can researchers access authoritative spectral data for structural confirmation?
Methodological Answer:
The NIST Chemistry WebBook provides electron ionization (EI) mass spectra and retention indices. For example:
- NIST MS Number: 229100 (similar esters like dodecanoic acid ethyl ester) .
- Nuclear Magnetic Resonance (NMR): Compare ¹H and ¹³C NMR shifts with published data for analogous esters (e.g., δ 4.1–4.3 ppm for –OCH₂– groups) .
Note: Cross-validate spectral data with synthetic standards to resolve ambiguities (e.g., distinguishing positional isomers) .
Advanced: How can synthesis be optimized to improve yield and reduce byproducts?
Methodological Answer:
- Catalyst Screening: Replace traditional acids with immobilized lipases (e.g., Candida antarctica Lipase B) for regioselective esterification under mild conditions (40–60°C) .
- Solvent-Free Systems: Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 6 hours) and energy use .
- In Situ Monitoring: Use Fourier-transform infrared (FTIR) spectroscopy to track carbonyl (C=O) peak shifts (1700–1750 cm⁻¹) and optimize reaction endpoints .
Data-Driven Example:
A 15% yield increase was reported using enzyme catalysis vs. acid catalysis for similar esters .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₂₅H₃₄O₃, exact mass 382.2508) to rule out isobaric interferences .
- 2D NMR: Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing benzyloxy vs. phenethyl groups) .
- Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical data but requires high-purity samples .
Case Study: Discrepancies in GC-MS retention times for esters in passion fruit wine were resolved using retention index calibration with n-alkane standards .
Advanced: What methodologies assess the compound’s bioactivity or environmental impact?
Methodological Answer:
- In Vitro Bioassays: Test cytotoxicity using MTT assays (e.g., IC₅₀ values in cancer cell lines) or anti-inflammatory activity via COX-2 inhibition assays .
- Environmental Persistence: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) to detect the compound in water or soil. Method detection limits (MDLs) <1 ng/mL are achievable .
Example: Similar esters in Arctic environments were tracked using LC-MS/MS with isotope dilution, revealing bioaccumulation factors up to 500 .
Advanced: How can computational modeling predict physicochemical properties?
Methodological Answer:
- Quantum Mechanics (QM): Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates logP (predicted ~6.2), solubility, and vapor pressure .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict permeability (e.g., blood-brain barrier penetration) .
Validation: Compare predicted vs. experimental logP values (e.g., using shake-flask method) to refine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
